Butyl[(2-nitrophenyl)methyl]amine
Description
Butyl[(2-nitrophenyl)methyl]amine is a secondary amine featuring a butyl group attached to a benzylamine scaffold substituted with a nitro group at the ortho position. This compound is structurally characterized by the electron-withdrawing nitro group, which significantly influences its electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves Buchwald−Hartwig coupling reactions, as demonstrated in the preparation of bis(2-nitrophenyl)amine derivatives . The nitro group enhances reactivity in reduction and oxidation steps, enabling its use in constructing heterocyclic systems like phenazines .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-8-12-9-10-6-4-5-7-11(10)13(14)15/h4-7,12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGHUBDZSCNRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Butyl[(2-nitrophenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of nitro-substituted amines on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Butyl[(2-nitrophenyl)methyl]amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Amines
Molecular Structure and Substituent Effects
The table below compares Butyl[(2-nitrophenyl)methyl]amine with structurally related amines:
Key Observations:
- Electronic Effects: The 2-nitro group in this compound induces strong electron-withdrawing effects, enhancing electrophilicity and influencing redox behavior. This contrasts with N-butyl(2-phenylethyl)amine, where the phenyl group provides electron delocalization but lacks nitro-driven reactivity .
- Bis(2-nitrophenyl)amine, with two nitro groups, shows reduced solubility in DMSO compared to mono-nitro analogs .
- Lipophilicity: this compound’s butyl chain increases lipophilicity relative to Bis(2-nitrophenyl)amine, though less than compounds with trifluoromethyl sulfanyl groups (e.g., the derivative in ).
Physicochemical Properties
- Solubility: The nitro group reduces solubility in polar solvents. Bis(2-nitrophenyl)amine has a solubility parameter of 17.7 in DMSO, while this compound’s butyl chain may slightly improve solubility in organic solvents .
- This contrasts with trifluoromethyl sulfanyl derivatives, where the CF₃ group enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
